molecular formula C17H30O B15177038 2-Isobornyl-6-methylcyclohexan-1-ol CAS No. 97337-86-5

2-Isobornyl-6-methylcyclohexan-1-ol

Cat. No.: B15177038
CAS No.: 97337-86-5
M. Wt: 250.4 g/mol
InChI Key: UFXNARNMSIOVTP-UHFFFAOYSA-N
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Description

2-Isobornyl-6-methylcyclohexan-1-ol is an organic compound with the molecular formula C17H30O It is a derivative of cyclohexanol, featuring an isobornyl group and a methyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobornyl-6-methylcyclohexan-1-ol typically involves the reaction of isoborneol with methylcyclohexanone under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Isobornyl-6-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogens or other reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, acids, and bases under controlled temperature and pressure.

Major Products:

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Secondary alcohols and hydrocarbons.

    Substitution: Halogenated compounds and other derivatives.

Scientific Research Applications

2-Isobornyl-6-methylcyclohexan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Isobornyl-6-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Isobornylcyclohexanol: Similar structure but lacks the methyl group.

    6-Methylcyclohexanol: Similar structure but lacks the isobornyl group.

    Isoborneol: A precursor in the synthesis of 2-Isobornyl-6-methylcyclohexan-1-ol.

Uniqueness: this compound is unique due to the presence of both the isobornyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

97337-86-5

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

2-methyl-6-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol

InChI

InChI=1S/C17H30O/c1-11-6-5-7-13(15(11)18)14-10-12-8-9-17(14,4)16(12,2)3/h11-15,18H,5-10H2,1-4H3

InChI Key

UFXNARNMSIOVTP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1O)C2CC3CCC2(C3(C)C)C

Origin of Product

United States

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